An In-depth Technical Guide to 4-Amino-6-iodopyrimidine: Properties, Structure, and Applications
An In-depth Technical Guide to 4-Amino-6-iodopyrimidine: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-iodopyrimidine is a pivotal heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the presence of a reactive iodine atom and an amino group on the pyrimidine scaffold, make it a versatile building block for the synthesis of a wide array of more complex molecules.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 4-Amino-6-iodopyrimidine, offering valuable insights for researchers engaged in drug discovery and development. The pyrimidine core is a fundamental component of DNA and RNA, and its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4][5] The strategic placement of the iodo and amino groups on this scaffold allows for diverse chemical modifications, enabling the exploration of vast chemical spaces in the quest for novel therapeutic agents.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Amino-6-iodopyrimidine is essential for its effective handling, reaction optimization, and application. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 53557-69-0 | [1][6][7][8] |
| Molecular Formula | C4H4IN3 | [1][6][7] |
| Molecular Weight | 221.00 g/mol | [1][6] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [1] |
| SMILES | Nc1ncnc(c1)I | [8] |
| InChI Key | LQSJUQMCZHVKES-UHFFFAOYSA-N | [1] |
Note: Experimental data such as melting point, solubility, and detailed spectral information are not consistently available across public domains and would typically be determined experimentally in a laboratory setting.
Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring and the protons of the amino group. The chemical shifts of the ring protons will be influenced by the electron-withdrawing nature of the nitrogen atoms and the iodine substituent. The amino protons would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts for the four carbon atoms in the pyrimidine ring. The carbon atom attached to the iodine (C6) would be significantly influenced by the halogen's electronegativity and heavy atom effect.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-N stretching, and the characteristic aromatic C=C and C=N stretching vibrations of the pyrimidine ring.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (221.00 g/mol ). The isotopic pattern of iodine would also be observable.
Synthesis and Reactivity
While a specific, detailed synthesis protocol for 4-Amino-6-iodopyrimidine was not found in the initial search, its synthesis can be conceptually derived from common pyrimidine chemistry. A plausible synthetic route could involve the iodination of a suitable aminopyrimidine precursor or the amination of an iodinated pyrimidine. For instance, a common starting material for such syntheses is 4,6-dichloropyrimidine.[9]
A generalized synthetic workflow is depicted below:
Caption: A potential synthetic pathway to 4-Amino-6-iodopyrimidine.
The reactivity of 4-Amino-6-iodopyrimidine is dominated by the chemistry of its functional groups:
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The Iodine Atom: The C-I bond is relatively weak, making the iodine an excellent leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of substituents at the 6-position. It is also amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are powerful tools for C-C and C-heteroatom bond formation.
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The Amino Group: The amino group can act as a nucleophile and can be acylated, alkylated, or used as a directing group in further electrophilic substitutions on the pyrimidine ring (though the ring is generally electron-deficient). It can also participate in condensation reactions.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[4] 4-Amino-6-iodopyrimidine serves as a valuable intermediate in the synthesis of biologically active molecules targeting a range of diseases.
1. Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP, allowing them to bind to the kinase active site. The versatility of the 6-iodo position in 4-Amino-6-iodopyrimidine allows for the introduction of various aryl and heteroaryl groups through cross-coupling reactions, which is a common strategy in the development of potent and selective kinase inhibitors for cancer therapy.[10][11]
The diagram below illustrates the general principle of how a pyrimidine-based inhibitor might interact with a kinase active site.
Caption: Pyrimidine core of an inhibitor binding to the kinase ATP pocket.
2. Antiviral and Antimicrobial Agents: Derivatives of aminopyrimidines have shown promise as antiviral and antimicrobial agents.[3][5] The ability to functionalize 4-Amino-6-iodopyrimidine at multiple positions allows for the fine-tuning of its structure to optimize activity against specific viral or microbial targets.
3. Other Therapeutic Areas: The versatility of the 4-Amino-6-iodopyrimidine scaffold has led to its exploration in a variety of other therapeutic areas, including the development of agents for neurological disorders and inflammatory conditions.[4]
Experimental Protocol: A Representative Suzuki Cross-Coupling Reaction
The following is a representative, generalized protocol for a Suzuki cross-coupling reaction using 4-Amino-6-iodopyrimidine. This protocol is illustrative and would require optimization for specific substrates.
Objective: To synthesize a 6-aryl-4-aminopyrimidine derivative.
Materials:
-
4-Amino-6-iodopyrimidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 4-Amino-6-iodopyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent mixture to the reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired 6-aryl-4-aminopyrimidine.
Conclusion
4-Amino-6-iodopyrimidine is a high-value chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its combination of a privileged pyrimidine core with strategically placed, reactive functional groups provides a versatile platform for molecular exploration. A thorough understanding of its chemical properties, structure, and reactivity is crucial for harnessing its full potential in the development of next-generation therapeutics and advanced materials.
References
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Angene. (n.d.). 4-AMINO-6-IODOPYRIMIDINE | 53557-69-0. Retrieved from [Link]
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Ivy Fine Chemicals. (n.d.). 4-AMINO-6-IODOPYRIMIDINE [CAS: 53557-69-0]. Retrieved from [Link]
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ChemicalRegister.com. (n.d.). 4-Amino-6-iodopyrimidine (CAS No. 53557-69-0) Suppliers. Retrieved from [Link]
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MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]
- Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
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PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
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PubMed. (2014). Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. Retrieved from [Link]
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ResearchGate. (n.d.). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists. Retrieved from [Link]
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PubMed. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Retrieved from [Link]
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